N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The 5-chloro-2-methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a chloro-substituted phenol reacts with a methoxy-substituted benzene derivative.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the chromene with an amine, typically under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include inhibition of kinases or other regulatory proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide: Contains an additional methoxyphenyl group.
4-(methylthio)phenyl N-(5-chloro-2-methoxyphenyl)carbamate: Features a methylthio group and a carbamate linkage.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern on the chromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications where specific interactions and effects are desired.
Properties
Molecular Formula |
C19H16ClNO4 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO4/c1-10-6-11(2)18-14(22)9-17(25-16(18)7-10)19(23)21-13-8-12(20)4-5-15(13)24-3/h4-9H,1-3H3,(H,21,23) |
InChI Key |
DDLXTWLKHGJTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Origin of Product |
United States |
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